(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a complex organic molecule that features a combination of chromen, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of the chromen and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The chromen and thiazole rings can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile may be studied for its potential biological activity
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics such as fluorescence, conductivity, or stability.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include other molecules that feature chromen, thiazole, and phenyl groups. Examples include:
- (2E)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(methyl)phenyl]amino}prop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H11BrF3N3O2S |
---|---|
Molecular Weight |
518.3 g/mol |
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
InChI |
InChI=1S/C22H11BrF3N3O2S/c23-15-4-5-19-12(6-15)7-17(21(30)31-19)18-11-32-20(29-18)13(9-27)10-28-16-3-1-2-14(8-16)22(24,25)26/h1-8,10-11,28H/b13-10+ |
InChI Key |
CGGCLLFSJBAYOC-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C(F)(F)F |
Origin of Product |
United States |
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